trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 147292-25-9
VCID: VC0135448
InChI: InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1
SMILES: CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C₂₀H₂₃N₃
Molecular Weight: 305.42

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile

CAS No.: 147292-25-9

Cat. No.: VC0135448

Molecular Formula: C₂₀H₂₃N₃

Molecular Weight: 305.42

* For research use only. Not for human or veterinary use.

trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile - 147292-25-9

Specification

CAS No. 147292-25-9
Molecular Formula C₂₀H₂₃N₃
Molecular Weight 305.42
IUPAC Name (3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile
Standard InChI InChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1
SMILES CC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Chemical Identity and Structure

Trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is chemically identified by several key parameters:

ParameterValue
CAS Number147292-25-9
Molecular FormulaC20H23N3
Molecular Weight305.42 g/mol
IUPAC Name(3S,4R)-4-anilino-1-benzyl-3-methylpiperidine-4-carbonitrile
Standard InChIInChI=1S/C20H23N3/c1-17-14-23(15-18-8-4-2-5-9-18)13-12-20(17,16-21)22-19-10-6-3-7-11-19/h2-11,17,22H,12-15H2,1H3/t17-,20-/m0/s1
SMILES NotationCC1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3

The compound features a piperidine ring core with a methyl substituent at position 3, a phenylamino group at position 4, a phenylmethyl (benzyl) group at position 1, and a carbonitrile group at position 4, all in specific trans configuration .

Physical Properties

Understanding the physical characteristics of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile is essential for research and pharmaceutical applications:

PropertyValue
Physical AppearanceWhite to Pale Yellow Solid
Melting Point114-117°C
Boiling Point475.6±45.0°C (Predicted)
Density1.12±0.1 g/cm³ (Predicted)
Purity (Commercial)≥98%

These physical properties are crucial for quality control and formulation development in pharmaceutical applications . The relatively high melting and boiling points indicate stability under standard laboratory conditions, while the solid form facilitates handling and storage.

Synthesis Methods

Laboratory Synthesis

The synthesis of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile typically involves multi-step organic reactions requiring specific conditions and reagents:

  • Initial reactions often utilize solvents such as methanol or dichloromethane

  • Reagents like triethylamine may be employed to facilitate the reaction process

  • Starting materials can include 1-(phenylmethyl)-4-piperidone and 4-aminobenzenesulfonamide

  • Catalysts such as palladium on carbon may be used to promote specific reaction pathways

Advanced Synthetic Routes

More sophisticated synthetic routes may involve:

  • Formation of the piperidine ring through cyclization reactions

  • Introduction of the phenylamino group via substitution reactions

  • Addition of the phenylmethyl group potentially through Friedel-Crafts alkylation

  • Installation of the carbonitrile group as a key functional component

Related compounds have been synthesized through processes involving:

  • Alkalization of intermediate compounds with sodium hydroxide

  • Heating with potassium hydroxide in 1,2-ethanediol

  • Acidification with hydrochloric acid solution and extraction with trichloromethane

  • Crystallization from a mixture of ethanol and water to obtain the final product

Applications in Pharmaceutical Research

As a Pharmaceutical Intermediate

Trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile serves as a critical intermediate in the synthesis of important pharmaceutical compounds:

  • It functions as an intermediate in the production of Fentanyl citrate (CAS: 990-73-8)

  • It's utilized in the synthesis of Fentanyl hydrochloride (CAS: 1443-54-5)

This application is particularly significant as fentanyl and its derivatives are potent synthetic opioid analgesics used in pain management and anesthesia.

Medicinal Chemistry Applications

In medicinal chemistry research, this compound has shown promise in several areas:

  • Treatment of metabolic disorders

  • Investigation for potential neurological applications

  • Development of novel analgesic compounds

The compound's structural characteristics enable it to interact with specific biological targets, making it valuable for pharmaceutical research and development of targeted therapeutic agents.

Mechanism of Action and Pharmacological Activities

Neurological Interactions

Research indicates that trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile and structurally similar compounds interact with various neurological systems:

  • The compound may interact with neurotransmitter receptors or transporters in the central nervous system

  • It potentially functions as an inhibitor or modulator of specific neural pathways

  • Particular activity has been noted affecting norepinephrine transporters

Analgesic Properties

Compounds sharing structural similarities with trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile have demonstrated significant analgesic properties:

  • They have shown potent pain-relieving effects in experimental animal models

  • Their mechanism likely involves interaction with pain signaling pathways

  • These properties make them candidates for development of novel pain management treatments

Research and Development Considerations

When working with trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, several practical considerations apply:

Quality Control

Quality assessment of the compound typically includes:

  • Appearance evaluation (white to pale yellow solid)

  • Purity assessment (typically ≥98%)

  • Melting point determination (114-117°C)

  • Spectroscopic analysis to confirm structural identity

Future Research Directions

Based on the current understanding of trans-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile, several promising research directions emerge:

  • Further exploration of its potential in the development of novel analgesics with improved efficacy and reduced side effects

  • Investigation of its interactions with specific neurotransmitter systems to better understand its mechanism of action

  • Optimization of synthetic pathways to improve yield, purity, and cost-effectiveness

  • Development of novel derivatives with enhanced pharmacological properties

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